molecular formula C5H5N B157274 penta-2,4-dienenitrile CAS No. 1615-70-9

penta-2,4-dienenitrile

Cat. No.: B157274
CAS No.: 1615-70-9
M. Wt: 79.10 g/mol
InChI Key: STSRVFAXSLNLLI-ARJAWSKDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: penta-2,4-dienenitrile can be synthesized through various methods. One common approach involves the reaction of 1,3-butadiene with cyanogen chloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of 2,4-pentadienenitrile may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: penta-2,4-dienenitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The primary product is an amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

penta-2,4-dienenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: It is used in the production of polymers and other materials due to its reactive nitrile group.

Mechanism of Action

The mechanism by which 2,4-pentadienenitrile exerts its effects involves its ability to participate in various chemical reactions due to the presence of the conjugated diene and nitrile group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthesis and research applications.

Comparison with Similar Compounds

  • 1-Cyano-1,3-butadiene
  • 1-Cyanobutadiene
  • 1,3-Butadiene, 1-cyano-

Comparison: penta-2,4-dienenitrile is unique due to its specific structure, which includes a conjugated diene system and a nitrile group. This combination allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

1615-70-9

Molecular Formula

C5H5N

Molecular Weight

79.10 g/mol

IUPAC Name

(2Z)-penta-2,4-dienenitrile

InChI

InChI=1S/C5H5N/c1-2-3-4-5-6/h2-4H,1H2/b4-3-

InChI Key

STSRVFAXSLNLLI-ARJAWSKDSA-N

Isomeric SMILES

C=C/C=C\C#N

SMILES

C=CC=CC#N

Canonical SMILES

C=CC=CC#N

boiling_point

136.5 °C

melting_point

-60.0 °C

2180-69-0
1615-70-9

physical_description

Soluble in water (15 g/L);  [ChemIDplus]

solubility

0.19 M

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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